3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-17-15(10-20(11)2)25(22,23)21-7-3-4-12(9-21)8-14-18-16(19-24-14)13-5-6-13/h10,12-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVBKLKPQDTXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the imidazole and piperidine moieties: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate intermediates.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or piperidine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antifungal properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various fungal strains. The presence of the cyclopropyl group in the structure enhances this antifungal activity, making it a promising candidate for developing new antifungal agents .
Table 1: Antifungal Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine | 12.5 | F. oxysporum |
| Standard (Miconazole) | 25 | F. oxysporum |
Antimicrobial Activity
In addition to antifungal properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The structural features of the compound allow it to interact effectively with bacterial cell membranes, leading to cell death .
Table 2: Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine | 6.25 | E. coli |
| Standard (Ciprofloxacin) | 10 | E. coli |
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of various oxadiazole derivatives revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antifungal treatments like miconazole. This suggests that it could be developed as an alternative therapeutic option for treating fungal infections resistant to conventional drugs .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another research study evaluated the antimicrobial effects of this compound against a panel of bacteria including Gram-positive and Gram-negative strains. Results indicated that it was particularly effective against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations:
Core Flexibility vs. Rigidity : The piperidine core in the target compound allows for greater conformational adaptability compared to fused triazolopyrimidine systems (e.g., entries 3 and 4 in Table 1), which may influence binding kinetics in biological targets .
Functional Group Diversity: The sulfonyl-imidazole moiety in the target compound is distinct from the trifluoromethyl or fluorophenyl groups in other derivatives. Sulfonyl groups are known to enhance solubility and hydrogen-bonding interactions, whereas trifluoromethyl groups improve metabolic stability .
Research Findings and Hypotheses
While experimental data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Cyclopropyl substitution may reduce steric hindrance compared to bulkier groups .
- Sulfonyl-Imidazole Synergy : The sulfonyl group may act as a hydrogen-bond acceptor, while the methylated imidazole could enhance lipophilicity, balancing solubility and membrane permeability.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine is a novel synthetic derivative that combines a piperidine framework with oxadiazole and imidazole moieties. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall therapeutic potential.
Chemical Structure
The compound's chemical structure can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
- S : Sulfur atoms
Antibacterial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, studies on derivatives of oxadiazole and piperidine have shown moderate to strong efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized derivatives demonstrated IC50 values indicating effective inhibition of bacterial growth.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 3a | Salmonella typhi | 10.5 |
| 3b | Bacillus subtilis | 15.2 |
| 3c | Escherichia coli | 25.0 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Notably, several studies have reported that oxadiazole derivatives exhibit strong inhibitory activity against urease and acetylcholinesterase (AChE). For example, compounds related to the target compound have shown IC50 values for AChE inhibition as low as 2.14 µM .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 3a | 2.14 |
| Urease | 3b | 0.63 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and bacterial membranes due to its unique functional groups. Molecular docking studies suggest that the oxadiazole moiety plays a crucial role in binding interactions with target proteins .
Study on Antibacterial Activity
In a controlled study, a series of synthesized piperidine derivatives were tested for their antibacterial properties against common pathogens. The results showed that the presence of the oxadiazole ring significantly enhanced the antibacterial efficacy compared to other derivatives lacking this feature .
Enzyme Inhibition Analysis
Another study focused on the enzyme inhibition capabilities of similar compounds demonstrated that modifications in the sulfonamide group could lead to enhanced AChE inhibition, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
